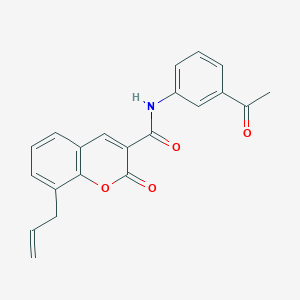![molecular formula C16H15ClN2OS B5738372 2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B5738372.png)
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide typically involves the reaction of 4-chloroaniline with 3-methylphenyl isothiocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with signal transduction pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)acetamide
- N-(3-methylphenyl)thiourea
- 4-chloro-N-(3-methylphenyl)benzamide
Uniqueness
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-11-3-2-4-14(9-11)18-16(21)19-15(20)10-12-5-7-13(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHJIIPQDCJHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5738316.png)
![3-(2-furyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acrylamide](/img/structure/B5738326.png)

![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)



![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)
